![molecular formula C19H18BrN3O2 B2664035 Isopropyl 4-((3-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1251672-24-8](/img/structure/B2664035.png)
Isopropyl 4-((3-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate
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Overview
Description
The compound is a complex organic molecule that likely contains an aromatic ring structure due to the presence of a naphthyridine group . It also contains a bromophenyl group, which indicates the presence of a bromine atom attached to a phenyl ring . The isopropyl and carboxylate groups suggest that this compound could be an ester .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through processes like electrophilic aromatic substitution . This involves the attack of an electrophile on a carbon atom of the aromatic ring .Molecular Structure Analysis
The molecular structure of this compound likely involves a complex arrangement of rings and functional groups. The naphthyridine portion suggests a two-ring structure, while the bromophenyl group indicates a six-membered ring with a bromine substituent .Chemical Reactions Analysis
The compound, due to its aromatic nature, might undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution . The presence of the bromine atom could make the compound more reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of the bromine atom .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the combination of chemically differentiated fragments using a palladium catalyst. Isopropyl 4-((3-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate serves as a boron reagent in SM coupling. Key features include:
Borinic Acid Derivatives
Isopropyl 4-((3-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate may find applications as a borinic acid derivative. These compounds have been used for:
Mechanism of Action
Future Directions
The future research directions would depend on the interest in this compound. If it shows promising biological activity, it could be studied further for potential therapeutic applications. Alternatively, if it has unique chemical properties, it could be investigated for use in various chemical reactions or processes .
properties
IUPAC Name |
propan-2-yl 4-(3-bromoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-11(2)25-19(24)16-10-21-18-15(8-7-12(3)22-18)17(16)23-14-6-4-5-13(20)9-14/h4-11H,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNQCWBMBRNWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)Br)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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